

AZD-4818: A Focused Examination of Chemokine Receptor Cross-Reactivity

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Compound of Interest

Compound Name: AZD-4818

Cat. No.: B1666219

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For researchers, scientists, and drug development professionals, understanding the selectivity profile of a therapeutic candidate is paramount. This guide provides a comparative overview of the cross-reactivity of **AZD-4818**, a potent antagonist of the C-C chemokine receptor 1 (CCR1), with other chemokine receptors. Due to the limited publicly available data on the comprehensive selectivity screening of **AZD-4818**, this guide focuses on the established primary target and the general context of CCR1 antagonist development.

AZD-4818 was developed by AstraZeneca as a CCR1 receptor antagonist intended for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action involves inhibiting the binding of the natural ligands, such as MIP-1 α (macrophage inflammatory protein-1 alpha), to the CCR1 receptor.[3] This action is intended to modulate the inflammatory response, a key factor in the pathology of COPD.

Summary of Target Affinity

While specific quantitative data on the cross-reactivity of **AZD-4818** against a wide panel of chemokine receptors is not readily available in the public domain, the compound is consistently characterized as a potent and selective CCR1 antagonist. The development and clinical evaluation of **AZD-4818** were centered on its high affinity for the CCR1 receptor.

Table 1: Primary Target Affinity of **AZD-4818**

Target	Ligand Inhibited	Therapeutic Indication
CCR1	MIP-1 α	Chronic Obstructive Pulmonary Disease (COPD)

Note: Quantitative binding affinity values (e.g., IC₅₀, K_i) for **AZD-4818** against other chemokine receptors are not specified in the reviewed literature.

Experimental Protocols

The following are generalized experimental protocols typically employed to determine the selectivity of a compound like **AZD-4818** against a panel of chemokine receptors.

Radioligand Binding Assays

This is a standard method to determine the affinity of a test compound for a specific receptor.

- Cell Culture and Membrane Preparation:
 - HEK293 cells (or other suitable host cells) are transiently or stably transfected to express a specific human chemokine receptor (e.g., CCR1, CCR2, CCR3, etc.).
 - Cells are harvested, and crude membrane preparations are isolated by centrifugation.
- Binding Reaction:
 - A constant concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [¹²⁵I]-MIP-1 α for CCR1) is incubated with the cell membrane preparation.
 - Increasing concentrations of the unlabeled test compound (**AZD-4818**) are added to compete with the radioligand for binding to the receptor.
 - Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the same receptor.
- Detection and Analysis:

- The reaction is terminated by rapid filtration through a filter plate, which traps the cell membranes.
- The radioactivity retained on the filter is measured using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The inhibition constant (Ki) can then be derived using the Cheng-Prusoff equation.

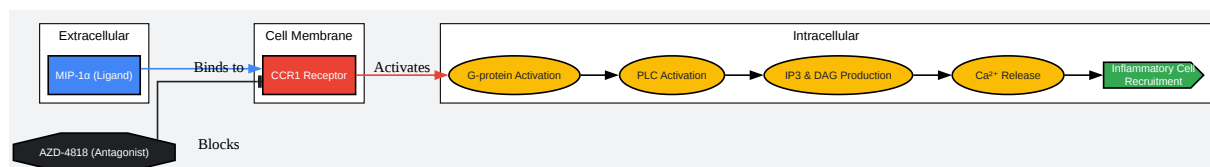
Functional Assays (e.g., Calcium Mobilization)

Functional assays measure the ability of a compound to block the intracellular signaling cascade initiated by ligand binding to the receptor.

- Cell Preparation:
 - Cells expressing the chemokine receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Assay Procedure:
 - The cells are pre-incubated with varying concentrations of the test compound (**AZD-4818**).
 - The cells are then stimulated with a known agonist (the natural chemokine ligand) for the specific receptor.
- Data Acquisition and Analysis:
 - Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
 - The concentration of the antagonist that produces a 50% inhibition of the agonist-induced response (IC50) is determined.

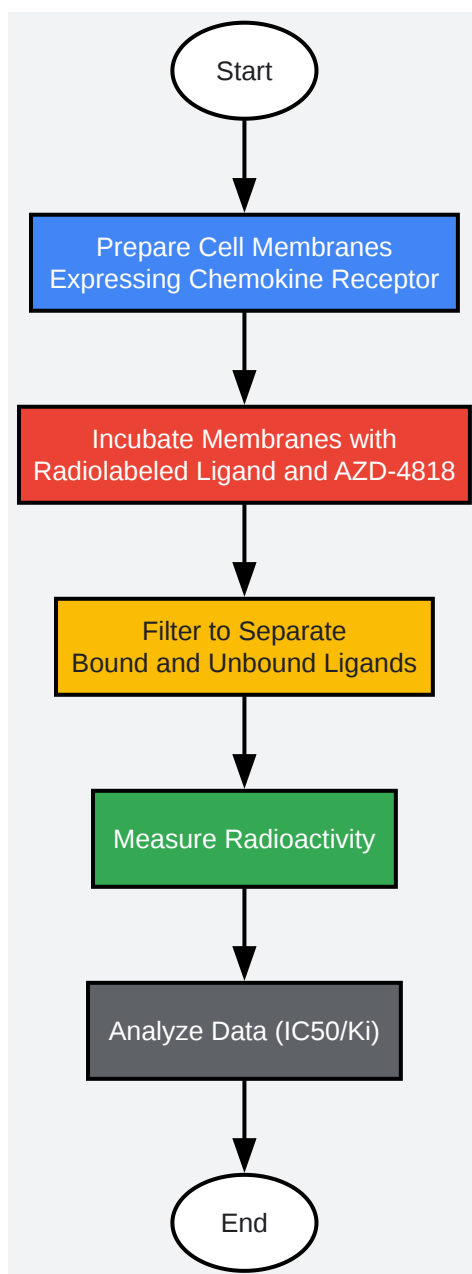
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of a CCR1 antagonist and a typical experimental workflow for assessing receptor binding.



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Caption: CCR1 Signaling Pathway Antagonism by **AZD-4818**



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Caption: Radioligand Binding Assay Workflow

Conclusion

AZD-4818 is a well-established CCR1 antagonist. While its high affinity for CCR1 is the basis for its therapeutic rationale, a detailed public profile of its cross-reactivity with other chemokine receptors is not available. For researchers in drug development, the presumed high selectivity of **AZD-4818** for CCR1 would be a critical attribute to minimize off-target effects. However,

without access to comprehensive selectivity panel data, a full comparative analysis remains speculative. The experimental protocols outlined above represent the standard methodologies that would be used to generate such a comparative dataset.

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References

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